Dimethyl 5-isocyanatoisophthalate
Overview
Description
Dimethyl 5-isocyanatoisophthalate is an organic compound with the molecular formula C11H9NO5. It is an isocyanate derivative of isophthalic acid and is used as a building block in organic synthesis. This compound is known for its reactivity due to the presence of the isocyanate group, making it valuable in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 5-isocyanatoisophthalate can be synthesized through the reaction of dimethyl 5-aminoisophthalate with phosgene. The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, a highly toxic reagent. The process involves the following steps:
Preparation of Dimethyl 5-aminoisophthalate: This intermediate is synthesized by esterification of 5-aminoisophthalic acid with methanol in the presence of a catalyst such as sulfuric acid.
Reaction with Phosgene: Dimethyl 5-aminoisophthalate is then reacted with phosgene to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent safety measures to handle phosgene and ensure the purity of the final product. Continuous monitoring and quality control are essential to maintain the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-isocyanatoisophthalate undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding ureas and carbamates.
Common Reagents and Conditions
Amines: React with this compound to form ureas.
Alcohols: React to form carbamates.
Water: Reacts to form urea derivatives.
Major Products Formed
Ureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
Urea Derivatives: Formed by the reaction with water.
Scientific Research Applications
Dimethyl 5-isocyanatoisophthalate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Medicine: Research into its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers and other materials due to its reactivity.
Mechanism of Action
The mechanism of action of dimethyl 5-isocyanatoisophthalate involves its reactivity with nucleophiles. The isocyanate group readily reacts with compounds containing active hydrogen atoms, leading to the formation of ureas and carbamates. This reactivity is harnessed in various applications, including the synthesis of inhibitors for protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 5-aminoisophthalate: A precursor in the synthesis of dimethyl 5-isocyanatoisophthalate.
Dimethyl isophthalate: Lacks the isocyanate group, making it less reactive.
Isophthalic acid: The parent compound, which can be modified to form various derivatives.
Uniqueness
This compound is unique due to the presence of the isocyanate group, which imparts high reactivity. This makes it valuable in organic synthesis and various industrial applications, distinguishing it from other isophthalic acid derivatives .
Properties
IUPAC Name |
dimethyl 5-isocyanatobenzene-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO5/c1-16-10(14)7-3-8(11(15)17-2)5-9(4-7)12-6-13/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCYWIFFIHXGAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)N=C=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60409297 | |
Record name | Dimethyl 5-isocyanatoisophthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60409297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46828-05-1 | |
Record name | Dimethyl 5-isocyanatoisophthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60409297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl 5-isocyanatoisophthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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